molecular formula C12H18N4O B7843195 2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one

カタログ番号: B7843195
分子量: 234.30 g/mol
InChIキー: MFASCOKOIGPQFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a lipid prodrug of rapamycin and its analogs. This compound is designed to enhance the bioavailability and therapeutic properties of rapamycin by promoting its transport to the lymphatic system. Rapamycin is a well-known immunosuppressant used primarily to prevent organ transplant rejection and to treat certain cancers.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves the conjugation of rapamycin with lipid molecules to form a prodrug. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification or amidation reactions required to attach the lipid moiety to rapamycin .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the ester or amide bonds, potentially leading to the release of the parent rapamycin molecule.

    Substitution: Nucleophilic substitution reactions can take place at specific sites on the lipid moiety, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

科学的研究の応用

Chemistry: In chemistry, compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is used as a model compound to study the behavior of lipid prodrugs and their interactions with biological membranes.

Biology: In biological research, this compound is utilized to investigate the mechanisms of lymphatic transport and the role of lipid conjugation in enhancing drug delivery.

Medicine: Medically, the compound is explored for its potential to improve the therapeutic efficacy of rapamycin in treating diseases such as cancer and autoimmune disorders.

Industry: In the pharmaceutical industry, this compound is of interest for the development of new drug formulations that can achieve targeted delivery and controlled release of therapeutic agents .

作用機序

The mechanism of action of compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its transport to the lymphatic system, where it is hydrolyzed to release the active rapamycin molecule. Rapamycin then binds to the immunophilin FKBP-12, forming a complex that inhibits the protein phosphatase calcineurin. This inhibition prevents the activation of T-lymphocytes, thereby exerting its immunosuppressive effects .

類似化合物との比較

    Tacrolimus: Another immunosuppressant that binds to FKBP-12 but has a different chemical structure.

    Everolimus: A derivative of rapamycin with similar immunosuppressive properties but different pharmacokinetics.

    Sirolimus: The parent compound of “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one,” used widely in organ transplantation.

Uniqueness: Compound “this compound” is unique due to its lipid conjugation, which enhances its lymphatic transport and bioavailability compared to other similar compounds. This modification allows for more targeted delivery and potentially fewer side effects .

特性

IUPAC Name

2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASCOKOIGPQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。